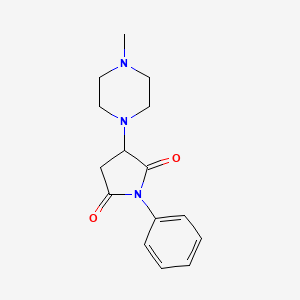
3-(4-methyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione, commonly known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a derivative of the compound thalidomide and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MPP has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of inflammatory cytokines. Additionally, MPP has been found to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
MPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, to modulate the activity of immune cells, and to induce apoptosis in cancer cells. Additionally, MPP has been found to inhibit angiogenesis and to exhibit anti-tumor properties.
実験室実験の利点と制限
MPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, MPP has been extensively studied and its properties are well-characterized. However, there are also limitations to the use of MPP in lab experiments. MPP is a derivative of thalidomide, which has been associated with teratogenic effects. Therefore, caution should be taken when handling MPP in the lab.
将来の方向性
There are several future directions for research on MPP. One area of interest is the development of new derivatives of MPP with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of MPP and its effects on different cell types. Finally, there is a need for in vivo studies to evaluate the potential therapeutic applications of MPP in animal models of disease.
In conclusion, MPP is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties, and has been shown to inhibit the production of inflammatory cytokines, modulate the activity of immune cells, and induce apoptosis in cancer cells. While there are limitations to the use of MPP in lab experiments, it remains a promising compound for future research.
合成法
The synthesis of MPP involves the reaction of thalidomide with piperazine and methyl iodide. The reaction is carried out in anhydrous conditions and requires the use of a strong base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure MPP.
科学的研究の応用
MPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties. MPP has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, and to modulate the activity of immune cells such as T cells and macrophages. Additionally, MPP has been found to induce apoptosis in cancer cells and to inhibit angiogenesis.
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-7-9-17(10-8-16)13-11-14(19)18(15(13)20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQDWLWACQZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5178247.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5178255.png)

![3-methyl-N-{4-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5178270.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)
![2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5178279.png)
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)

![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)
